molecular formula C23H24ClN3O4 B2768097 Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-61-8

Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2768097
CAS No.: 899727-61-8
M. Wt: 441.91
InChI Key: WEQIJDFTHFENDK-UHFFFAOYSA-N
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Description

This compound features a complex spirocyclic architecture comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring via a spiro junction at the 5-position. The ethyl carboxylate group at the 1'-position and the 5-chloro-2-hydroxyphenyl substituent at the 2-position contribute to its unique physicochemical and biological properties. The spiro structure introduces conformational rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(16-5-3-4-6-21(16)31-23)14-18(25-27)17-13-15(24)7-8-20(17)28/h3-8,13,19,28H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIJDFTHFENDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a unique spiro structure that combines elements from various heterocyclic compounds. Its molecular formula is C₁₉H₁₈ClN₃O₃, with a molecular weight of approximately 367.82 g/mol. The presence of the chloro and hydroxy groups is significant in determining its reactivity and biological interactions.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit promising anti-cancer properties. In particular:

  • Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various solid tumor cell lines. For instance, cell proliferation assays revealed that the compound inhibited growth in breast and colon cancer cell lines with IC50 values in the micromolar range .

Anti-Inflammatory Activity

The compound also exhibits notable anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that it can downregulate the expression of pro-inflammatory cytokines in activated macrophages, which may contribute to its therapeutic potential in inflammatory diseases .
  • Animal Models : In vivo studies using rodent models of inflammation have shown that treatment with this compound reduces paw edema significantly compared to control groups .

Antimicrobial Activity

The antimicrobial properties of this compound are less pronounced but still noteworthy:

  • Bacterial Pathogens : Preliminary screening against various bacterial strains revealed moderate activity against Gram-positive bacteria. However, the compound showed limited effectiveness against Gram-negative strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Structural FeatureEffect on Activity
Chloro GroupEnhances binding affinity to target proteins
Hydroxy GroupIncreases solubility and bioavailability
Piperidine RingContributes to overall stability and activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Benzoxazepine Derivatives : A study focused on benzoxazepine derivatives reported significant anti-cancer effects across multiple cell lines, suggesting that modifications to the benzoxazine core could enhance biological activity .
  • Pyrazole Derivatives : Research on pyrazole derivatives highlighted their anti-inflammatory and fungicidal properties, which may parallel the activities observed in this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:

Compound Name / ID Core Structure Key Functional Groups Notable Properties Applications
Target Compound Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Ethyl carboxylate, 5-chloro-2-hydroxyphenyl High rigidity, moderate water solubility (due to hydroxyl), potential CNS activity Pharmaceutical research (e.g., neuroactive agents)
Benzyl Spiro Indole-Piperidine Carboxylate () Spiro[indole-3,4'-piperidine] Benzyl carboxylate, methoxyphenyl Higher lipophilicity (benzyl group), lower water solubility Synthetic intermediate for alkaloid derivatives
5-Phenyl-2-(1,3,4-Triphenylpyrazole-5-yl)-1,3,4-Oxadiazole () Pyrazole-oxadiazole Triphenylpyrazole, oxadiazole Thermal stability, fluorescence properties Materials science (e.g., OLEDs)
Fipronil () Pyrazole Trifluoromethyl, sulfinyl High lipophilicity, neurotoxicity Broad-spectrum insecticide

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl group enhances water solubility compared to purely aromatic analogs like the benzyl spiro indole derivative, aligning with the principle that polar substituents improve aqueous solubility .

Key Research Findings

Structural Similarity Principle : The compound shares reactivity trends with other spiro heterocycles (e.g., cyclization efficiency, stability) but diverges in regioselectivity due to its oxazine ring .

Substituent Effects: The 5-chloro-2-hydroxyphenyl group enhances electrophilic substitution reactivity compared to non-halogenated analogs, as seen in halogen-directed coupling reactions .

Biological Potential: Preliminary docking studies suggest affinity for serotonin receptors (5-HT), contrasting with fipronil’s GABA receptor antagonism .

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